Product packaging for Naftopidil(Cat. No.:CAS No. 57149-07-2)

Naftopidil

Número de catálogo: B1677906
Número CAS: 57149-07-2
Peso molecular: 392.5 g/mol
Clave InChI: HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Naftopidil Development and Research Trajectory

The development of this compound originated with Asahi Kasei Pharma in Japan, leading to its approval in the country in December 1998. patsnap.comnih.gov Early research efforts were predominantly directed towards understanding its efficacy in managing lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). patsnap.com Clinical investigations conducted in the early 1990s demonstrated that oral administration of this compound resulted in significant improvements in LUTS, a reduction in residual urine volume, and increased average and maximum urinary flow rates in men diagnosed with BPH. nih.gov A comparative double-blind study against prazosin (B1663645) also suggested a potentially higher rate of LUTS improvement with this compound. nih.gov The research trajectory has since broadened to include studies on its effects in neurogenic lower urinary tract dysfunction in both male and female patients. nih.govnih.gov More recently, there has been a renewed interest in the potential for drug repositioning of this compound, particularly focusing on its anti-tumor activities. mdpi.com

Current Research Landscape and Emerging Areas of Inquiry for this compound

The current academic research landscape for this compound continues to encompass its established application for LUTS associated with BPH. Ongoing studies are actively comparing its efficacy and safety profile against other alpha-1 blockers such as tamsulosin (B1681236) and silodosin (B1681671). mdpi.comurotoday.comurotoday.com Research findings suggest that this compound may exhibit a faster onset of action and potentially lead to fewer sexual adverse events compared to some alternative alpha-1 blockers. mdpi.comurotoday.comurotoday.com

A significant emerging area of inquiry for this compound is the investigation of its potential anti-cancer properties. mdpi.comiiarjournals.org Studies have indicated that this compound can exert anti-proliferative and cytotoxic effects on a variety of cancer cell lines, including those from prostate cancer and malignant mesothelioma, across in vitro, ex vivo, and in vivo models. mdpi.comiiarjournals.org Notably, some of these observed anti-cancer effects appear to be independent of its primary activity as an alpha-1 adrenoceptor antagonist, suggesting the involvement of alternative, off-target signaling pathways. mdpi.com The potential of this compound as a candidate for drug repurposing in oncology is a subject of active investigation, although further rigorous prospective randomized clinical trials are necessary to confirm these findings. mdpi.com Research efforts are also underway to design and synthesize this compound analogues with the aim of enhancing its anti-cancer activity. mdpi.com

Beyond oncology, research is also focused on developing improved formulations of this compound to enhance its bioavailability and minimize potential adverse effects. datainsightsmarket.com Its potential therapeutic roles in conditions such as chronic prostatitis and hypertension are also being explored. patsnap.comresearchgate.net Furthermore, studies are investigating its influence on synaptic transmissions within the spinal cord, which could elucidate a potential mechanism for the suppression of the micturition reflex. einj.org

Significance of this compound within the Context of Alpha-1 Adrenoceptor Antagonists Research

This compound holds a notable position within the research domain of alpha-1 adrenoceptor antagonists due to its distinctive receptor binding profile and the exploration of its therapeutic applications beyond the typical scope of this drug class. Unlike many other alpha-1 blockers that primarily target the α1A subtype, this compound demonstrates a higher affinity for the α1D-adrenoceptor subtype, in addition to a significant affinity for the α1A-adrenoceptor. nih.govtaylorandfrancis.com This differential selectivity is hypothesized to contribute to its observed effectiveness, particularly in ameliorating storage symptoms like nocturia in patients with BPH. patsnap.comnih.gov

Furthermore, the burgeoning research into this compound's alpha-1 adrenoceptor-independent anti-cancer effects sets it apart within the class of alpha-1 adrenoceptor antagonists. This opens up novel avenues for research into its underlying molecular mechanisms and its potential as a therapeutic agent in oncology. mdpi.comiiarjournals.org Research also suggests that this compound may suppress prostate tumor growth by modulating interactions between tumor cells and the surrounding stroma, a mechanism that warrants further in-depth investigation. nih.govaacrjournals.org

Detailed Research Findings:

Academic research has provided detailed insights into the pharmacological effects of this compound. For example, a study investigating its use in neurogenic lower urinary tract dysfunction reported that this compound led to significant improvements in both subjective symptoms and objective findings, demonstrating comparable efficacy to tamsulosin. nih.gov The study specifically noted statistically significant decreases in the International Prostate Symptom Score (IPSS) total score from baseline after 8 weeks of treatment in both the this compound and tamsulosin groups. nih.gov

A comparative study evaluating this compound and tamsulosin in patients with BPH indicated that both medications resulted in a significant reduction in the IPSS score. urotoday.com The mean reduction in IPSS was reported as -16.88 for the this compound group and -15.10 for the tamsulosin group. urotoday.com While both treatments improved maximum and average urinary flow rates, the differences between the two groups were not statistically significant. urotoday.com However, this compound appeared to demonstrate a faster onset of action for certain parameters, including the IPSS total score, storage symptom subscore, and quality of life index. urotoday.com

Studies exploring the anti-cancer potential of this compound have yielded promising results. In human malignant mesothelioma cell lines, this compound was found to induce apoptosis through the activation of caspase-3 and caspase-8, and this effect was observed to be independent of alpha-1 adrenoceptor blockade. iiarjournals.org Research utilizing prostate cancer models indicated that this compound inhibited tumor growth and significantly suppressed the proliferation of stromal cells, which could lead to a reduction in the production of tumorigenic soluble factors. nih.govaacrjournals.org

Data Tables:

Based on the available research findings, the following table summarizes key comparative data points between this compound and Tamsulosin in the context of BPH research:

ParameterThis compound EffectTamsulosin EffectComparison FindingsSource(s)
IPSS Total Score ImprovementSignificant decrease from baselineSignificant decrease from baselineComparable improvement; this compound potentially faster onset. urotoday.comurotoday.com nih.govurotoday.comurotoday.com
Maximum Flow Rate (Qmax)ImprovementImprovementSimilar improvement, not statistically significant difference between groups. urotoday.com urotoday.comurotoday.com
Average Flow Rate (AFR)ImprovementImprovementSimilar improvement, not statistically significant difference between groups. urotoday.com urotoday.comurotoday.com
Storage Symptoms (e.g., nocturia)Improvement, potentially superiorImprovementSome studies suggest this compound may be more effective for storage symptoms. nih.govurotoday.com nih.govurotoday.com
Quality of Life (QoL)ImprovementImprovementComparable improvement; this compound potentially faster onset. urotoday.com urotoday.comurotoday.com
Sexual Adverse EventsLower incidence reported in some studiesHigher incidence reported in some studiesThis compound likely reduced sexual adverse events in comparison to silodosin. nih.govmdpi.com nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O3 B1677906 Naftopidil CAS No. 57149-07-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045176
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57149-07-2
Record name Naftopidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftopidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naftopidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name naftopidil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTOPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Receptor Interactions of Naftopidil

Alpha-1 Adrenoceptor Subtype Selectivity and Affinity

Naftopidil's interaction with alpha-1 adrenoceptors (α1-ARs) is a key aspect of its pharmacological profile. There are three known α1-AR subtypes: α1A, α1B, and α1D. These subtypes are distributed in various tissues, including the prostate, bladder, and vasculature, and play roles in smooth muscle contraction patsnap.commdpi.com.

Comparative Binding Affinity to α1A, α1B, and α1D Adrenoceptor Subtypes

Studies investigating the binding affinity of this compound to cloned human α1-AR subtypes have reported varying results. Some research indicates that this compound exhibits higher affinity for the α1D subtype compared to the α1A and α1B subtypes. For instance, one study using membrane preparations from CHO cells expressing human α1-AR genes showed this compound having approximately 17-fold higher potency for α1D-AR than for α1B-AR and 3-fold higher potency than for α1A-AR mdpi.comjst.go.jp. Another source also states this compound has a three times greater affinity for the α1D-adrenergic receptor subtype than for the α1A subtype nih.govresearchgate.net. Conversely, another recent work contradicted these findings, suggesting an affinity order of α1A > α1B > α1D mdpi.com.

Reported Binding Affinities (Ki values) for this compound at Human α1-AR Subtypes

α1-AR SubtypeKi (nM)Reference
α1A3.7 selleckchem.com
α1B20 selleckchem.com
α1D1.2 selleckchem.com
α1A~3x lower affinity than α1D mdpi.comjst.go.jpnih.govresearchgate.net
α1B~17x lower affinity than α1D mdpi.comjst.go.jp
α1A/D6.1 selleckchem.com
α1B39.8 selleckchem.com
α1C2.8 selleckchem.com

Note: Different studies may use varying methodologies and cell lines, which can contribute to variations in reported affinity values.

Mechanistic Basis of Subtype Selectivity

The precise mechanistic basis for this compound's reported subtype selectivity is not fully elucidated, but structural features, such as the o-methoxyphenylpiperazine moiety, are suggested to play a significant role in affinity to α1-AR subtypes semanticscholar.orgmdpi.com. Docking studies have also been employed to investigate the interaction of this compound and its enantiomers with α1-AR subtypes mdpi.com.

Contradictory Findings on Subtype Selectivity: Analysis and Reconciliation

As noted, there are conflicting reports regarding this compound's α1-AR subtype selectivity. While some studies indicate a preference for the α1D subtype mdpi.comjst.go.jpnih.govresearchgate.net, others suggest a higher affinity for α1A mdpi.com. These discrepancies could arise from differences in experimental conditions, such as the species and type of cells used (e.g., cloned human receptors vs. native tissue), the specific radioligands or agonists employed, and the methodologies for determining affinity (e.g., binding assays vs. functional assays) mdpi.com. Reconciling these findings requires careful consideration of the experimental designs and their relevance to specific physiological contexts. Despite the conflicting in vitro binding data, some functional studies in animal models support a role for α1D and α1A blockade in the effects of this compound h1.co.

Beyond Alpha-1 Adrenoceptor Blockade: Investigation of Other Receptor and Signaling Pathway Modulation

This compound's pharmacological actions are not limited to α1-AR antagonism. Research has explored its effects on other receptors and signaling pathways, particularly in the context of its effects on the lower urinary tract and pain processing.

Modulation of GABA/Glycine (B1666218) Receptors at the Spinal Cord Level

Studies have indicated that this compound can modulate GABA (gamma-aminobutyric acid) and glycine receptors, particularly at the level of the spinal cord patsnap.comeinj.orgeinj.org. This modulation is suggested to contribute to its effects on the micturition reflex einj.orgnih.gov. Experiments using rat spinal cord slices have shown that this compound can facilitate miniature inhibitory postsynaptic currents (mIPSCs) in substantia gelatinosa (SG) neurons, which are mediated by GABA and/or glycine receptors einj.orgeinj.orgnih.gov. This suggests that this compound may enhance the release of GABA and glycine from inhibitory interneurons in the spinal dorsal horn einj.org. The this compound-induced outward current in SG neurons was attenuated by the GABA receptor antagonist bicuculline (B1666979) and/or the glycine receptor antagonist strychnine (B123637) einj.orgresearchgate.net. This spinal action, independent of α1-adrenoceptors themselves, may contribute to the suppression of the micturition reflex and improvement of urinary storage symptoms einj.org.

Effects on Afferent Nerve Activity, Including C-fiber Afferents

This compound has been shown to affect afferent nerve activity, including that of C-fibers patsnap.comeinj.orgnih.gov. C-fibers are unmyelinated sensory fibers that play a role in transmitting signals related to pain and visceral sensation, including bladder filling and irritation nih.gov. Studies in rats have demonstrated that this compound can suppress C-fiber afferent activity in the lumbosacral spinal cord nih.gov. This effect is suggested as a mechanism by which this compound improves bladder storage function nih.gov. In experiments using rat spinal cord slices, this compound decreased the amplitude of excitatory postsynaptic currents (EPSCs) evoked by stimulating Aδ and C fibers nih.govresearchgate.netmdpi.com. This inhibition of afferent input to spinal neurons may contribute to the reduction of bladder hyperactivity nih.gov. The mechanism for this effect on afferent fibers may involve depolarization of presynaptic terminals or axons, potentially through interaction with this compound binding sites distinct from α1D/1A-adrenoceptors nih.gov.

Inhibition of Akt Phosphorylation in Cancer Cell Lines

Studies have indicated that this compound can reduce Akt phosphorylation in certain cancer cell lines. Specifically, this compound has been shown to decrease Akt phosphorylation in prostate and gastric cancer cells. mdpi.comnih.govresearchgate.net However, this inhibitory effect on Akt activity was not observed in ovarian cancer cell lines. mdpi.comnih.gov In androgen-insensitive prostate cancer cell lines like PC-3, this compound inhibited Akt phosphorylation at Ser473. mdpi.com This effect was suggested to potentially account for the inhibition of p21cip1 in PC-3 cells. mdpi.com

Modulation of TGF-β Pathway Activity

This compound has been reported to modulate the activity of the Transforming Growth Factor-beta (TGF-β) pathway. Research has shown that this compound can reduce the activity of the TGF-β pathway by decreasing Smad2 phosphorylation in HeLa cells. mdpi.com While this effect has been noted, the complete molecular pathways involved in this modulation are not yet fully described. mdpi.com The TGF-β pathway is a complex signaling cascade involved in various cellular processes, including cell growth, differentiation, and immune responses, and its dysregulation is implicated in diseases like cancer and fibrosis. nih.govdovepress.comnih.gov

Interaction with Tubulin and Inhibition of Polymerization

This compound has been demonstrated to interact directly with tubulin and inhibit its polymerization. mdpi.comnih.govresearchgate.netnih.gov This interaction appears to be a specific feature of phenylpiperazine-based drugs, including this compound and other derivatives such as RS100329, BMY-7378, and KN-62, in contrast to quinazoline-based α1-AR antagonists like doxazosin (B1670899) which increased tubulin polymerization, or tamsulosin (B1681236) and silodosin (B1681671) which showed no effect. mdpi.comresearchgate.netnih.gov The ability of this compound to act as a microtubule-targeting agent could contribute to its antiproliferative effects and its capacity to upregulate proapoptotic members of the Bcl-2 family. nih.gov Disturbing microtubule organization is known to trigger molecular transduction pathways, including ER stress and JNK activation, leading to the upregulation and increased activity of proapoptotic proteins. mdpi.comnih.gov Studies suggest that this compound specifically interacts with both α-tubulin and β-tubulin subunits, thereby affecting microtubule function. nih.gov

Preclinical Research on Naftopidil in Disease Models

Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS) Models

Animal models of BPH and LUTS have been instrumental in evaluating the effects of naftopidil on prostatic and bladder function. These models aim to replicate aspects of the human conditions to understand potential therapeutic mechanisms.

Animal experiments have indicated that the mechanism of alpha-1 adrenoceptor antagonists, including this compound, involves a decrease in urethral pressure and suppression of the micturition reflex einj.org. Alpha-1 adrenoceptor antagonists are known to induce relaxation of smooth muscles, which is a reason they are prescribed for BPH nih.gov. BPH involves functional obstruction due to increased tone of the prostatic smooth muscle nih.gov.

Studies have investigated the effects of this compound on prostate stromal cells. This compound has shown strong growth inhibitory effects on commercially available fibroblast cells (PrSC), which are used as a model for stromal cells nih.gov. Flow cytometric analysis revealed that this compound induced G1 cell-cycle arrest in PrSC nih.gov. In this compound-treated PrSC, total interleukin-6 (IL-6) protein was significantly reduced, which was associated with increased suppression of cell proliferation nih.govresearchgate.net. IL-6 is a cytokine known to be involved in the development of BPH, promoting the proliferation of prostate stromal and epithelial cells aging-us.com.

Cell Type Effect of this compound (Preclinical) Associated Change in IL-6
Prostate Stromal Cells (PrSC) Strong growth inhibition Significantly reduced

Beyond stromal cells, this compound's influence on epithelial cell proliferation has also been explored in preclinical settings. This compound has been reported to reduce the proliferation of lung epithelial cells in a preclinical model of lung fibrosis jci.org. While the snippet specifically mentions lung epithelial cells, the broader context of anti-proliferative effects is noted.

This compound's effects on bladder function, particularly detrusor overactivity and storage, have been studied in animal models. In bladder outlet obstruction (BOO) model rats, this compound treatment improved the cystometric pattern, which showed bladder overactivity in untreated BOO rats nih.gov. It has been demonstrated in animal studies using rats and mice that the micturition reflex is facilitated by the alpha1D-AR subtype on urothelial cells nih.gov. This compound, having a higher affinity for the alpha1D-AR subtype, may contribute to improving detrusor overactivity through the blockade of alpha1D-AR not only in the prostate but also in nonprostatic organs nih.gov. This compound has also demonstrated an inhibitory effect on C-fiber afferents, increasing bladder capacity in rats with cerebral infarction, but not in C-fiber desensitized rats with cerebral infarction nih.gov. In a rat model of bladder outlet obstruction, this compound improved bladder overactivity and impaired bladder blood flow nih.gov.

Animal Model Condition Studied Effect of this compound Key Finding
Rats (Cerebral Infarction) Detrusor Overactivity Increased bladder capacity Inhibitory effect on C-fiber afferents observed
Rats (Bladder Outlet Obstruction) Bladder Overactivity, BOO Improved cystometric pattern, increased bladder blood flow Suppressed histological changes (hypertrophy, inflammation) nih.gov

Preclinical studies suggest that this compound suppresses the micturition reflex at the spinal cord level einj.orgnih.gov. Intrathecal injection of this compound has been shown to suppress the micturition reflex in isovolumetric cystometry in anesthetized animals einj.org. This effect can be antagonized by simultaneous intrathecal administration of strychnine (B123637) and/or bicuculline (B1666979) einj.org. In vitro patch-clamp experiments in slices of lumbosacral spinal cord in rats showed that this compound enhanced inhibitory post-synaptic currents einj.org. This compound decreased the amplitude of evoked excitatory postsynaptic currents (EPSCs) in substantia gelatinosa (SG) neurons by inputs from primary afferent neurons from the spinal cord in rats einj.org. The reduction in evoked EPSCs by this compound suggests suppression of nociceptive stimulation or the micturition reflex nih.gov. These findings indicate that this compound may suppress the micturition reflex by strengthening glycinergic and/or GABAergic input at the spinal level and by inhibiting excitatory transmissions einj.orgnih.goveinj.org.

Suppression of Micturition Reflex at the Spinal Cord Level

Oncological Research: Anti-Cancerous Properties and Mechanisms

Preclinical investigations have revealed that this compound possesses anti-cancerous properties, affecting both cancer cells and their surrounding microenvironment mdpi.comfrontiersin.orgaacrjournals.org. The observed effects include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in various cancer cell lines mdpi.comnih.govoatext.com.

Cytostatic and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

This compound has been shown to exert cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects across a spectrum of cancer cell lines in in vitro settings mdpi.comnih.govnih.govoatext.com. These effects are often dose-dependent and can involve the modulation of cell cycle progression and the induction of programmed cell death mdpi.comaacrjournals.orgoatext.com.

Prostate Cancer (LNCaP, PC-3, AIDL)

Studies on prostate cancer cell lines, including androgen-sensitive LNCaP, androgen-insensitive PC-3, and androgen-independent LNCaP subline AIDL, have shown that this compound has anti-proliferative effects mdpi.comaacrjournals.orgoatext.comnih.gov. This compound has been reported to induce G0/G1 cell cycle arrest in both LNCaP and PC-3 cells mdpi.comaacrjournals.org. The half-maximal inhibitory concentration (IC50) for the anti-proliferative effect of this compound on LNCaP and PC-3 cell lines was found to be around 20 µM and 30 µM, respectively mdpi.com. The growth inhibitory effects of this compound have been observed in parental LNCaP, E9 (an androgen low-sensitive LNCaP subline), and AIDL cells, regardless of their androgen sensitivity or α1-adrenergic receptor subtype expression aacrjournals.orgnih.govmdpi.com. This compound has also been shown to induce apoptosis in prostatic cancer cell lines oatext.comoatext.com.

Renal Cell Carcinoma (ACHN, Caki-2)

This compound has demonstrated anti-proliferative effects on human renal cancer cell lines ACHN and Caki-2 mdpi.comoatext.comsemanticscholar.orgaacrjournals.org. These effects occur within a similar concentration range as observed in prostate cancer cells mdpi.com. In vitro studies using fluorescence-activated cell sorting (FACS) analysis revealed that this compound treatment led to G1 cell-cycle arrest in renal cancer cells semanticscholar.orgaacrjournals.org.

Mesothelioma, Bladder Cancer, Cervical Cancer

The anti-proliferative effects of this compound have also been reported for other cancer types, including malignant pleural mesothelioma, bladder cancer, and cervical cancer cell lines oatext.comoatext.com. This compound has been described to exert cytotoxic effects in bladder and renal cancer cells in vitro mdpi.com. Apoptosis induction by this compound has been observed in mesothelioma cells, which involved the activation of caspase-8 and caspase-3, and this effect was independent of α1-adrenoceptor blocking tandfonline.com.

Ovarian Cancer

This compound has been shown to reduce the proliferation of ovarian cancer cell lines, such as SKOV3 and IGROV1-R10, in a dose-dependent manner mdpi.comnih.gov. A 48-hour treatment with 50 µM this compound significantly reduced the growth of both SKOV3 and IGROV1-R10 cell lines, indicating a cytostatic effect nih.gov. While a 25 µM concentration had only a marginal effect, the 50 µM concentration suggested a dose-dependent cytostatic action nih.gov.

Anti-Proliferative Effects on Cancer-Associated Stromal Cells (e.g., PrSC)

Beyond its effects on cancer cells, this compound has also been shown to exert anti-proliferative effects on cells within the tumor microenvironment, such as prostate stromal cells (PrSC) mdpi.comaacrjournals.orgnih.gov. Studies have demonstrated a strong growth inhibitory effect of this compound on PrSC aacrjournals.orgnih.gov. Flow cytometric analysis indicated that this compound induced G1 cell-cycle arrest in PrSC, similar to its effects on prostate cancer cells aacrjournals.orgnih.gov. This inhibition of stromal cell proliferation and the resulting decrease in tumorigenic soluble factors, such as interleukin-6, suggest that this compound may be effective in preventing stromal support of tumor cells aacrjournals.orgnih.gov.

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

This compound has been shown to induce cell cycle arrest, notably in the G0/G1 phase, in various cancer cell lines. Studies have demonstrated this effect in human prostate cancer cell lines, including androgen-sensitive LNCaP and androgen-insensitive PC-3 cells. nih.govcapes.gov.br The concentrations causing 50% inhibition (IC50) of cancer cell growth were reported as 22.2 ± 4.0 µM in LNCaP cells and 33.2 ± 1.1 µM in PC-3 cells. nih.govcapes.gov.br Flow cytometry analysis revealed that this growth inhibition was associated with G1 cell cycle arrest. nih.govcapes.gov.br

The induction of G1 arrest by this compound has also been observed in renal cancer cell lines such as ACHN and Caki-2. nih.govaacrjournals.org This effect was accompanied by a decrease in Cyclin dependent kinase-2 (Cdk-2) expression, which is crucial for cell cycle phase transition, and an increase in p21cip1. nih.govaacrjournals.org In LNCaP cells, this compound treatment significantly increased the expression of both p27kip1 and p21cip1, while in PC-3 cells, it induced p21cip1 but not p27kip1. nih.govcapes.gov.br This suggests that the mechanism of cell cycle arrest may vary depending on the cell line. The growth inhibitory effect of this compound appears to be independent of the androgen sensitivity or androgen receptor dependency of the cells. researchgate.netresearchgate.net

Effects on Tumor Growth in Xenograft Mouse Models (In Vivo)

Studies using xenograft mouse models have provided in vivo evidence of this compound's effects on tumor growth. Oral administration of this compound has been shown to inhibit the growth of PC-3 tumors in nude mice compared to control groups. nih.govcapes.gov.br this compound exhibited cytotoxic effects in xenografts derived from mesothelioma, renal carcinoma, and bladder cancer cells. nih.govresearchgate.netresearchgate.net

In prostate cancer models, this compound reduced tumor volume in PC-3 xenografts. nih.govresearchgate.net In E9 + PrSC xenograft models, this compound treatment decreased tumor weights and reduced the Ki-67 index, a marker of cell proliferation, as well as MVD. aacrjournals.org The reduction in Ki-67 staining and MVD was also observed in PC-3 xenograft models treated with this compound. nih.gov

Table 1: Effects of this compound on Tumor Growth in Xenograft Models

Cancer TypeCell Line(s)Model TypeObserved Effect
Prostate CancerPC-3Xenograft (Mouse)Inhibited tumor growth, Reduced tumor volume
Prostate CancerE9 + PrSCXenograft (Mouse)Decreased tumor weights, Reduced Ki-67 and MVD
Renal CarcinomaACHNXenograft (Mouse)Reduced tumor weight, Increased p21, Reduced Ki-67 and MVD aacrjournals.org
MesotheliomaNot specifiedXenograft (Mouse)Cytotoxic effects
Bladder CancerNot specifiedXenograft (Mouse)Cytotoxic effects

Interaction with Radiotherapy and Chemotherapeutic Agents (e.g., Docetaxel)

Preclinical research has explored the potential for this compound to interact with conventional cancer treatments like radiotherapy and chemotherapy. This compound has been shown to enhance the efficacy of radiotherapy in PC-3 human prostate cancer cells. researchgate.netresearchgate.net Combination treatment with this compound and radiotherapy resulted in a more drastic reduction in PC-3 xenograft tumor growth compared to either treatment alone. nih.govresearchgate.net

Furthermore, additive treatment with this compound has demonstrated synergistic effects with docetaxel (B913), a common chemotherapeutic agent, in inducing apoptosis in human prostate cancer cells, including LNCaP and PC-3 cell lines. researchgate.netnih.gov This synergistic effect was observed in both in vitro and in vivo analyses using LNCaP cells plus PrSC xenografts and PC-3 xenografts. researchgate.netnih.gov The combination of docetaxel and this compound significantly inhibited cell growth in LNCaP cells compared to docetaxel alone, and the combination showed more than an additive effect on apoptosis in LNCaP and PC-3 cells. nih.gov

Upregulation of UGT2B in Prostate Cells

Research indicates that this compound can influence the expression and activity of UDP-glucuronosyltransferase 2B (UGT2B) enzymes in prostate cells. Studies have shown that this compound enantiomers induced the expression and activity of UGT2B in benign prostatic hyperplasia (BPH) rat prostate models and UGT2B15 in human prostate cells (BPH-1). nih.gov UGT2B enzymes are involved in the metabolism and elimination of androgens like dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net The induction of UGT2B by this compound enantiomers led to reduced intraprostatic and intracellular DHT levels, which in turn promoted cell apoptosis. nih.gov siRNA transfection studies targeting UGT2B15 confirmed its essential role in mediating the effects of this compound enantiomers, including the inhibition of androgen receptor (AR) and prostate-specific antigen (PSA) expression. nih.gov The mechanism by which this compound enantiomers upregulate UGT2B15 may differ from that of AR antagonists and 5α-reductase inhibitors. nih.gov

Neurogenic Lower Urinary Tract Dysfunction Models

This compound has been investigated in models of neurogenic lower urinary tract dysfunction (LUTD). Neurogenic LUTD is common in patients with various neurological diseases. nih.govnih.gov Alpha-blockers, including this compound, have been used to reduce urinary tract resistance in these patients and improve voiding dysfunction. nih.gov

A study evaluating this compound in patients with neurogenic LUTD found that it improved subjective symptoms and objective findings and was not inferior to tamsulosin (B1681236) in its effects. nih.gov this compound has been reported to have a higher affinity for α1D-AR compared to α1A-AR, while tamsulosin and silodosin (B1681671) show higher affinity for α1A-AR. nih.gov A Japanese study indicated that this compound had a significant effect on both symptoms and urodynamic variables in patients of both sexes with neurogenic LUTD, and that factors like post-void residual urine volume < 300 mL and bladder contractility were predictive of its efficacy. nih.gov

Research on Potential Cardiovascular Effects

Research has also examined the potential cardiovascular effects of this compound. As an α1-adrenergic receptor antagonist, this compound can influence blood pressure. nih.gov Studies comparing this compound with other alpha-blockers like silodosin in anesthetized dogs have evaluated their effects on intraureteral pressure and blood pressure. nih.govauajournals.org In one study, this compound decreased mean blood pressure at similar doses that suppressed the phenylephrine-induced increase in intravesical ureteral pressure. nih.gov Silodosin, in contrast, suppressed intravesical ureteral pressure at lower doses and decreased mean blood pressure only at higher doses, indicating higher uroselectivity. nih.gov

In a prospective, open-label study in patients with benign prostatic hyperplasia and hypertension, this compound treatment resulted in significant reductions in both systolic and diastolic blood pressure in patients with baseline hypertension. nih.govresearchgate.net However, in normotensive patients, this compound did not cause significant changes in blood pressure from baseline values. nih.govresearchgate.net These findings suggest that this compound can influence blood pressure, particularly in hypertensive individuals.

Table 2: Effects of this compound on Blood Pressure in Hypertensive BPH Patients

Patient GroupThis compound DoseChange in Systolic BP (mmHg)p-valueChange in Diastolic BP (mmHg)p-value
Hypertensive50 mg-18.7<0.001-17.5<0.001
Hypertensive75 mg-18.3<0.001-14.70.022

Pharmacokinetic and Metabolic Studies of Naftopidil

Absorption and Bioavailability Mechanisms

Naftopidil is rapidly absorbed after oral administration. Studies in rats and dogs using 14C-labeled this compound showed high absorption rates. nih.gov Despite this rapid and extensive absorption, the absolute bioavailability of the parent compound is relatively low. nih.gov In humans, the oral bioavailability of this compound is reported to be approximately 18-20%. mdpi.cominnovareacademics.in This low bioavailability is primarily attributed to extensive first-pass metabolism. mdpi.cominnovareacademics.inacademicstrive.com

Factors influencing the oral absorption of drugs, including this compound, include the drug's formulation, its sensitivity to enzymatic degradation, gut motility, and lipid solubility. wfsahq.org The pH of the gastrointestinal tract also plays a role, affecting the ionization state of the drug and thus its lipid solubility and absorption. wfsahq.org this compound is classified as a BCS Class IV drug, indicating low aqueous solubility and low permeability at intestinal pH, which contributes to its limited oral bioavailability. innovareacademics.in

Role of First-Pass Metabolism

First-pass metabolism, primarily occurring in the liver, significantly reduces the amount of orally administered this compound that reaches systemic circulation. nih.govmdpi.cominnovareacademics.inacademicstrive.com This extensive metabolic transformation upon initial passage through the liver is a major factor contributing to the low oral bioavailability observed in both humans and rats. nih.govmdpi.cominnovareacademics.infrontiersin.org The metabolic pathway in rats and humans is qualitatively similar. frontiersin.org

Enantiomeric Bioavailability Differences (R- and S-enantiomers)

This compound is administered as a racemic mixture, containing both R(+)- and S(-)-enantiomers. nih.govncats.io While no significant differences in pharmacokinetic parameters were observed between the enantiomers after intravenous administration, differences emerge following oral administration. ncats.ioncats.io

Studies in rats have demonstrated that the bioavailability of the S(-)-enantiomer is approximately twice that of the R(+)-enantiomer after oral administration. ncats.ioncats.ionih.govnih.gov Mean plasma concentrations of S(-)-NAF were found to be higher than those of R(+)-NAF after intragastric administration. ncats.ioncats.io Conversely, the R(+)-enantiomer was more widely distributed in peripheral tissues, with higher concentrations noted in the prostate, suggesting stereoselective pharmacokinetics. nih.gov

Data on enantiomeric bioavailability in rats is summarized in the table below:

EnantiomerBioavailability (Rat, Oral Administration)
R(+)-NAFApproximately 6.8% nih.gov
S(-)-NAFApproximately 14.5% nih.gov

Metabolic Pathways and Metabolite Identification

This compound undergoes extensive biotransformation, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). frontiersin.orgnih.govnih.govpatsnap.com The metabolic pathway is qualitatively similar across several species, including rats, dogs, mice, and humans. nih.gov

Three major phase I metabolites have been identified: (phenyl)hydroxy-naftopidil, (naphthyl)hydroxy-naftopidil, and O-desmethyl-naftopidil. frontiersin.orgnih.gov Cleavage of the parent compound resulting in a propylene (B89431) glycol metabolite is also an important reaction, particularly in rats and humans. nih.gov Glucuronidation is considered a primary pathway in the biotransformation of this compound. frontiersin.org

Involvement of CYP2C9 and CYP2C19 Isoenzymes

Cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, play a significant role in the phase I metabolism of this compound, including demethylation and hydroxylation. mdpi.comfrontiersin.orgnih.govresearchgate.netoup.com

In vitro studies using human liver microsomes have shown that CYP2C9 is the most important enzyme involved in the demethylation and hydroxylation of both R(+)- and S(-)-naftopidil enantiomers. nih.govncats.iooup.com CYP2C19 is also a major CYP isoform contributing to the metabolism of R(+)-naftopidil. nih.govncats.iooup.com

Inhibition studies have further supported the involvement of these enzymes. CYP2C9 and CYP2C19 inhibitors strongly inhibited the metabolism of R(+)-naftopidil, while CYP1A2, CYP2C8, CYP2D6, and CYP3A4/5 inhibitors showed moderate inhibition. nih.govoup.com For S(-)-naftopidil metabolism, CYP2C9 inhibitors demonstrated strong inhibition, with moderate inhibition observed by CYP2C8, CYP2C19, and CYP3A4/5 inhibitors. nih.govoup.com

Hydroxylation and Demethylation Pathways

Hydroxylation of the phenyl or naphthyl moiety of this compound is a preferred metabolic reaction. nih.gov This leads to the formation of (phenyl)hydroxy-metabolite and (naphthyl)hydroxy-metabolite. nih.gov Demethylation of this compound also occurs, albeit to a minor extent, resulting in the formation of O-desmethyl-naftopidil. nih.gov

These hydroxylation and demethylation pathways are significantly mediated by CYP2C9 and CYP2C19, as discussed previously. mdpi.comfrontiersin.orgnih.govresearchgate.netoup.com

Glucuronidation Mechanisms

Glucuronidation is a major phase II metabolic pathway for this compound and its enantiomers. frontiersin.orgnih.govfrontiersin.org This process involves the conjugation of glucuronic acid to the parent compound or its metabolites, facilitating their excretion.

Studies have identified UDP-glucuronosyltransferase (UGT) enzymes responsible for this compound glucuronidation. UGT2B7 has been identified as the principal enzyme mediating the glucuronidation of both R(+)- and S(-)-naftopidil. frontiersin.orgfrontiersin.orgnih.gov UGT2B4 also plays a key role in the stereoselective metabolism of this compound enantiomers through glucuronidation. frontiersin.orgfrontiersin.orgnih.gov

Hepatic and kidney glucuronidation are considered major metabolic pathways for this compound enantiomers. frontiersin.orgfrontiersin.org While glucuronidation of S(-)-NAF was found to be faster than that of R(+)-NAF in rats, the conjugated amount of R(+)-NAF was higher. nih.gov Levels of glucuronides of R(+)-NAF and S(-)-NAF were significantly higher than the levels of the parent enantiomers in rat plasma. frontiersin.org

This compound enantiomers may also inhibit UGT1A9 activity. frontiersin.orgfrontiersin.orgnih.gov

Enzyme Kinetics for this compound Enantiomer Glucuronidation by Human UGTs nih.gov

EnantiomerUGT EnzymeKm (μM) (Mean)Vmax (pmol/min/mg) (Mean)
R(+)-NAFUGT2B7211043
R(+)-NAFUGT2B4--
R(+)-NAFUGT1A9--
S(-)-NAFUGT2B4551976
S(-)-NAFUGT2B7381331
S(-)-NAFUGT1A9--

Note: Data for all combinations and parameters may not be available in the provided sources.

EnantiomerUGT1A9 Inhibition Ki (μM) (Mean) nih.gov
R(+)-NAF10.0
S(-)-NAF11.5
Role of UDP-Glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4

Studies have identified specific UGT isoforms involved in the glucuronidation of this compound. Screening of 12 recombinant human UGTs demonstrated that UGT2B7 is the principal enzyme responsible for the metabolism of both enantiomers of this compound. nih.govnih.gov UGT2B4 also contributes significantly to the glucuronidation of this compound enantiomers. nih.govnih.gov

Enzyme kinetics studies have provided further insight into the activity of these UGTs. For the R(+)-enantiomer of this compound, UGT2B7 showed significantly higher activity compared to UGT2B4 and UGT1A9. nih.govnih.gov For the S(-)-enantiomer, both UGT2B4 and UGT2B7 exhibited significantly higher catalytic activity for glucuronidation than UGT1A9. nih.govnih.gov

The kinetic parameters for the glucuronidation of this compound enantiomers by UGT2B7 and UGT2B4 are summarized in the table below:

UGT IsoformThis compound EnantiomerKm (μM)Vmax (pmol/min/mg)
UGT2B7R(+)-NAF211043
UGT2B7S(-)-NAF381331
UGT2B4R(+)-NAF551976
UGT2B4S(-)-NAF551976

Note: Data derived from in vitro studies using recombinant human UGT enzymes. nih.govnih.gov

These findings indicate that UGT2B7 is the primary enzyme mediating the glucuronidation of both R(+)- and S(-)-naftopidil. nih.govnih.gov

Stereoselective Metabolism of Enantiomers by UGTs

This compound is administered as a racemate, meaning it is a mixture of both R(+) and S(-) enantiomers. The metabolism of these enantiomers by UGTs demonstrates stereoselectivity. UGT2B4 plays a key role in the stereoselective metabolism of this compound enantiomers. nih.govnih.govomicsdi.org While UGT2B7 is the principal enzyme for both, UGT2B4 shows relatively higher activity in mediating the glucuronidation of the S(-)-enantiomer compared to UGT2B7. nih.gov This stereoselective metabolism contributes to differences in the pharmacokinetic profiles of the individual enantiomers.

Distribution in Tissues (e.g., Prostate)

This compound demonstrates preferential distribution to certain tissues, notably the prostate. Studies in rats have shown that after oral administration, the intra-prostatic concentration of this compound reaches high levels, which are among the highest concentrations observed in all organs studied. oatext.comoatext.com Specifically, in rats administered an oral dose of 20 mg/kg, the intra-prostatic concentration ranged from 50-100 µg/g between 1 and 24 hours. oatext.comoatext.com

The R-enantiomer of this compound has been reported to be more widely distributed in peripheral tissues, with high concentrations found in the prostate, suggesting stereoselective pharmacokinetics in tissue distribution. mdpi.comnih.gov Based on the distribution in rats and assuming a similar pattern in humans, the concentration of this compound in the human prostate following typical clinical dosages is expected to be in a range that has shown effectiveness in in vitro studies. oatext.comoatext.com

Influence of Hepatic Dysfunction on Pharmacokinetics

Hepatic function significantly influences the pharmacokinetics of this compound, as the liver is a major site of its metabolism. Studies in patients with hepatic dysfunction have shown alterations in this compound's pharmacokinetic profile compared to healthy subjects. oup.comresearchgate.net

Following oral administration, both the plasma levels and the half-life of this compound are significantly increased in individuals with hepatic impairment. oup.comresearchgate.net For instance, the half-life following oral administration was considerably longer in liver-impaired subjects compared to controls. oup.comresearchgate.net

Data on the absolute bioavailability of this compound highlights the impact of hepatic dysfunction. Mean absolute bioavailability values were significantly higher in patients with hepatic dysfunction compared to healthy subjects. oup.comresearchgate.net

Subject GroupAbsolute Bioavailability (Mean %)Absolute Bioavailability (Median %)Absolute Bioavailability (Range %)P-value
Hepatic Dysfunction755313.4-211.00.001
Healthy Subjects17166.7-29.6

Note: Data reflects findings after oral administration. oup.comresearchgate.net

This observed alteration in kinetics following oral administration is likely due to reduced functional hepatic blood flow in chronic liver disease. oup.comresearchgate.net However, pharmacokinetic parameters following intravenous administration appear comparable between patients with hepatic impairment and healthy subjects, suggesting that the impact of hepatic dysfunction is more pronounced on the first-pass metabolism of orally administered this compound. oup.comresearchgate.net While this compound demethylation and hydroxylation were also affected, the impact was less uniform. oup.comresearchgate.net These findings suggest that dose adjustments may be necessary for patients with severe hepatic impairment or significant changes in hepatic blood flow. oup.comresearchgate.net

Clinical Research and Efficacy Assessments of Naftopidil

Clinical Trials in Benign Prostatic Hyperplasia (BPH) and LUTS

Clinical trials have investigated the efficacy of naftopidil in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). These studies often compare this compound to other commonly used alpha-blockers to assess its relative effectiveness.

Comparative Efficacy Studies with Other Alpha-Blockers (e.g., Tamsulosin (B1681236), Silodosin (B1681671), Prazosin (B1663645), Doxazosin (B1670899), Terazosin, Alfuzosin)

Comparative studies have evaluated this compound against other alpha-blockers like tamsulosin, silodosin, prazosin, doxazosin, terazosin, and alfuzosin (B1207546) in the management of LUTS due to BPH. urotoday.comurotoday.comnih.gov this compound is characterized as a selective α1-adrenergic receptor antagonist, with some research suggesting a higher selectivity for α1D-AR compared to α1A-AR. urotoday.comurotoday.com

This compound has demonstrated notable effects on storage symptoms associated with BPH. Studies comparing this compound and tamsulosin have indicated that this compound monotherapy may lead to significant improvements in storage symptoms such as daytime frequency, urgency, and particularly nocturia. researchgate.netdovepress.com Some research suggests that this compound is more efficient at improving these storage symptoms compared to tamsulosin. researchgate.netnih.gov The potential for this compound to improve storage symptoms is sometimes attributed to its selectivity for α1D-AR, which are believed to be involved in storage function. ijcrt.orgeinj.org

Clinical trials have also assessed the impact of this compound on urodynamic parameters. Studies have shown that this compound can lead to significant improvements in parameters such as maximum urinary flow rate (Qmax) and a decrease in post-void residual urine volume (PVR). nih.gov While some comparative studies with tamsulosin have shown similar improvements in Qmax and PVR for both drugs, others have indicated that the improvement in average flow rate might be better in the this compound group. researchgate.netijcrt.org Furthermore, in comparative crossover studies, this compound has been associated with significantly higher mean first desire to void and mean maximum desire to void compared to tamsulosin. researchgate.net

Urodynamic Parameters (e.g., Cystometric Capacity, First Desire to Void)

Studies in Patients with Neurogenic Lower Urinary Tract Dysfunction

Clinical trials have evaluated the efficacy of this compound in patients with neurogenic lower urinary tract dysfunction (LUTD). One multicenter, randomized, double-blind, double-dummy, active-controlled, noninferiority trial compared this compound with tamsulosin over an 8-week period in 194 subjects with neurogenic LUTD. nih.govresearchgate.netnih.gov The primary endpoint was the change in the International Prostatic Symptom Score (IPSS) total score from baseline after 8 weeks of treatment. nih.govresearchgate.netnih.gov Both this compound and tamsulosin groups showed a statistically significant decrease in the IPSS total score at 8 weeks compared to baseline (P<0.0001 for each). nih.govresearchgate.netnih.gov The mean decrease in IPSS total score was -5.64 ± 0.66 for the this compound group and -6.53 ± 0.65 for the tamsulosin group. nih.govresearchgate.netnih.gov The mean difference between the two groups was 0.89, with the upper limit of the 95% confidence interval being 2.72, which was lower than the noninferiority limit of 3 points. nih.govresearchgate.netnih.gov This indicated that this compound was noninferior to tamsulosin in improving total IPSS in patients with neurogenic LUTD. nih.govresearchgate.netnih.gov

Subgroup analysis based on neurologic lesions and sex found no mean difference in IPSS total score within each group. nih.govresearchgate.netnih.gov Improvements were also observed in subjective symptoms and objective findings, including uroflowmetry and post-void residual volume (PVR) changes, with no significant difference between the this compound and tamsulosin groups at 4 and 8 weeks. nih.gov

A previous non-comparative, single-arm study also reported that this compound had a significant effect on both symptoms and urodynamic variables in patients of both sexes with neurogenic LUTD. nih.gov

Table 1 summarizes the primary efficacy endpoint results from the 8-week noninferiority trial comparing this compound and tamsulosin in neurogenic LUTD.

Study ArmBaseline IPSS Total ScoreChange in IPSS Total Score at 8 WeeksP-value (vs. Baseline)Mean Difference (this compound - Tamsulosin)95% CI Upper LimitNoninferiority Limit
This compoundNot specified in snippet-5.64 ± 0.66<0.00010.892.723
TamsulosinNot specified in snippet-6.53 ± 0.65<0.0001---

*Data extracted from search result nih.govresearchgate.netnih.gov. Baseline IPSS scores were not explicitly provided in the snippets but were used as a covariate in the analysis.

Long-Term Efficacy and Persistence of Therapeutic Effects

Information regarding the long-term efficacy and persistence of therapeutic effects of this compound in neurogenic LUTD specifically was limited in the provided search results. However, studies on the persistence of alpha-blocker treatment for lower urinary tract symptoms suggestive of benign prostatic hyperplasia (BPH) provide some context, although these results may not be directly generalizable to neurogenic LUTD.

One study reported persistence rates for tamsulosin at 5 years (30.4%) and for this compound at 3 and 4 years (21.4% and 19%, respectively) in patients with LUTS/BPH. semanticscholar.orgresearchgate.net Another study indicated a 4-year persistence rate of 35.8% for silodosin in previously untreated Japanese patients with LUTS/BPH. semanticscholar.orgresearchgate.net The most frequent reason for withdrawal in one study was symptom resolution (22.2%). semanticscholar.orgresearchgate.net

While these studies provide insights into treatment persistence with alpha-blockers in a related population, specific long-term data on this compound's efficacy and persistence in neurogenic LUTD beyond the 8-week trial period were not prominently available in the search results. The 8-week trial on neurogenic LUTD noted that its follow-up period was short and did not evaluate long-term outcomes. nih.gov

Clinical Evidence for Anti-Cancer Effects

Beyond its use in LUTD, this compound has also been investigated for potential anti-cancer effects, particularly concerning prostate cancer.

Retrospective Studies on Prostate Cancer Incidence

Retrospective studies have suggested a potential association between this compound use and a reduced incidence of prostate cancer. One such observational study followed 766 men treated with this compound and 1,015 men treated with tamsulosin over eight years. oatext.comoatext.comresearchgate.net The prevalence of prostate cancer was reported as 1.8% in the this compound group compared to 3.1% in the tamsulosin group (p<0.035). oatext.comoatext.comresearchgate.net This study suggested an inhibitory effect of this compound on prostate cancer development. oatext.comoatext.com

Another retrospective study evaluating prostate cancer incidence in patients who received either this compound (n=766) or tamsulosin (n=1015) between 2003 and 2010 found that prostate cancer incidence was lower in the this compound group. nih.gov This difference was observed from 3 months of treatment (1.8% versus 3.1%, OR = 0.46, p = 0.035) and became more pronounced with longer treatment duration (0.46 (p = 0.081) for 12 months and 0.16 (p = 0.039) for 36 months). nih.gov

Table 2 presents the prostate cancer incidence data from a retrospective observational study comparing this compound and tamsulosin.

Treatment GroupNumber of PatientsProstate Cancer Incidence (%)P-value (vs. Tamsulosin)
This compound7661.8<0.035
Tamsulosin10153.1-

*Data extracted from search results oatext.comoatext.comresearchgate.net.

Prospective Randomized Clinical Trials on Prostate Cancer Prevention (e.g., SNAP Study)

To further investigate the potential suppressive effect of this compound on prostate carcinogenesis, a prospective randomized controlled study titled "Suppression of Prostate Cancer by this compound (SNAP)" has been planned. oatext.comoatext.comresearchgate.netumin.ac.jp This multicenter, randomized, open-label clinical trial aims to enroll men who have had a negative first prostate biopsy. oatext.comoatext.comresearchgate.net Subjects will be randomly assigned to either the oral this compound administration group (target 550 cases) or a non-administration control group (target 550 cases). oatext.comoatext.comresearchgate.net

The primary endpoint of the SNAP study is the time period from registration to the diagnosis of prostate cancer. oatext.comoatext.comresearchgate.netumin.ac.jp Prostate cancer-free survival will be calculated using the Kaplan-Meier method, and inter-group differences will be analyzed by the log-rank test. oatext.comoatext.comresearchgate.net Secondary outcomes include the malignancy of prostate cancer (evaluated by Gleason score and extent), the rate of apoptosis in prostatic cancer and non-cancer parts, the doubling time of serum PSA levels from baseline, and cancer incidence in other organs. umin.ac.jp

Based on a previous retrospective study, the estimated prostate cancer incidence hazard ratio of this compound for tamsulosin was 0.46, suggesting a potential relative risk reduction of 54%. oatext.comoatext.com The SNAP study aims to verify the superiority of the this compound group compared to the non-administration group, with a target of 120 events (prostate cancer development) needed for both groups combined to achieve 80% power at a 5% significance level, assuming a hazard ratio of 0.6. oatext.comoatext.com The total target enrollment is 1,100 cases, accounting for a potential dropout rate. oatext.comoatext.comresearchgate.net The study is registered as UMIN-CTR (study ID: UMIN000022862). oatext.comoatext.comresearchgate.netumin.ac.jp

Drug Drug Interactions and Pharmacogenomics of Naftopidil

Potential Drug-Drug Interactions involving Metabolism

Naftopidil is primarily metabolized in the liver. Studies have identified cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP2C19, as being involved in the metabolism of this compound, mainly through demethylation and hydroxylation nih.govnih.gov. Hepatic metabolism plays a significant role in the pharmacokinetic properties of this compound, as evidenced by increased plasma levels and half-life in patients with hepatic dysfunction nih.govresearchgate.net.

Beyond CYP enzymes, UDP-glucuronosyltransferases (UGTs) are also important in this compound metabolism, specifically glucuronidation. Research indicates that UGT2B7 is a principal enzyme mediating the glucuronidation of both R(+)-NAF and S(-)-NAF enantiomers, while UGT2B4 plays a key role in the stereoselective metabolism of this compound enantiomers nih.govnih.govfrontiersin.org. Extensive glucuronidation contributes to the poor bioavailability observed with this compound nih.govnih.govresearchgate.net.

Potential drug-drug interactions can occur when this compound is co-administered with substances that affect the activity of these metabolic enzymes. For instance, drugs that inhibit CYP450 enzymes, particularly CYP3A4, can lead to increased plasma concentrations of this compound. Conversely, inducers of these enzymes can decrease this compound plasma concentrations, potentially reducing its efficacy patsnap.com. While CYP3A4 is mentioned as a potential interacting enzyme, CYP2C9 and CYP2C19 are highlighted as the primary CYP enzymes involved in this compound metabolism nih.govnih.gov.

Furthermore, this compound enantiomers, R(+)-NAF and S(-)-NAF, have shown potential to inhibit UGT1A9 in human liver microsomes nih.govnih.gov. This suggests a potential for interaction with other drugs that are substrates of UGT1A9.

Interactive Table 1: Key Enzymes Involved in this compound Metabolism

Enzyme ClassSpecific Enzymes InvolvedMetabolic PathwaysNotes
Cytochrome P450 (CYP)CYP2C9, CYP2C19Demethylation, HydroxylationPrimary enzymes involved in phase I metabolism. nih.govnih.gov
UDP-Glucuronosyltransferase (UGT)UGT2B7, UGT2B4GlucuronidationMajor pathway for phase II metabolism; UGT2B4 shows stereoselectivity. nih.govnih.govfrontiersin.org
UDP-Glucuronosyltransferase (UGT)UGT1A9Potential inhibition by this compound enantiomers. nih.govnih.govPotential for interaction with UGT1A9 substrates.

Pharmacogenomic Influences on this compound Response

Pharmacogenomics explores how genetic variations influence drug response. In the context of this compound, genetic polymorphisms in drug-metabolizing enzymes and variations in the expression of its target receptors can contribute to inter-individual differences in pharmacokinetics and pharmacodynamics.

Genetic Polymorphisms in CYP2C9 and CYP2C19

Genetic polymorphisms in CYP2C9 and CYP2C19 can affect the metabolic rate of this compound. These enzymes are significantly involved in the demethylation and hydroxylation of both R(+)-NAF and S(-)-NAF enantiomers nih.gov. Variations in the genes encoding these enzymes can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers), potentially impacting this compound plasma concentrations and efficacy. CYP2C9 plays the most important role in the metabolism of both enantiomers, while CYP2C19 is also a major contributor, particularly for R(+)-NAF metabolism nih.gov.

Genetic Variation in UGT2B7 and UGT2B4

Genetic variations in UGT2B7 and UGT2B4 can influence the glucuronidation of this compound. UGT2B7 is the primary enzyme responsible for glucuronidation of both enantiomers, and UGT2B4 plays a key role in the stereoselective glucuronidation nih.govnih.gov. Polymorphisms in the genes encoding these UGTs could affect the rate and extent of this compound glucuronidation, thereby influencing its clearance and exposure.

Differences in Alpha-1 Adrenoceptor Subtype Expression (e.g., α1D-receptor concentration between populations)

This compound exerts its effects by selectively blocking alpha-1 adrenoceptors, particularly the α1D and α1A subtypes patsnap.commedex.com.bddovepress.com. The expression levels of these receptor subtypes can vary between individuals and potentially between populations mdpi.comnih.gov. Differences in the concentration or distribution of α1-adrenoceptor subtypes, such as the α1D-receptor, could contribute to variations in response to this compound. While studies have evaluated this compound effects primarily in Asian men, suggesting a potential for population-specific differences in response, further research across diverse populations is needed to confirm this mdpi.com.

Expression of α1-Adrenoceptor Subtype mRNA as Predictor of Efficacy

The expression level of α1-adrenoceptor subtype mRNA in the prostate has been investigated as a potential predictor of the efficacy of subtype-selective alpha-1 adrenoceptor antagonists like this compound nih.govauajournals.org. Studies have shown that the dominant expression of α1-adrenoceptor subtypes varies among individuals with benign prostatic hyperplasia (BPH) auajournals.org. Specifically, this compound has been found to be more effective in patients with dominant expression of the α1D-adrenoceptor subtype in the prostate nih.govauajournals.org. This suggests that assessing the mRNA expression levels of α1-adrenoceptor subtypes could help personalize the selection of alpha-1 adrenoceptor antagonists for better treatment outcomes nih.govauajournals.org.

Interactive Table 2: Influence of Genetic Factors on this compound Response

Genetic FactorRelevant Genes/ProteinsPotential Impact on this compoundResearch Findings
Genetic Polymorphisms in Metabolism EnzymesCYP2C9, CYP2C19, UGT2B7, UGT2B4Altered drug metabolism rate, affecting plasma concentrations and clearance.CYP2C9 and CYP2C19 involved in demethylation/hydroxylation; UGT2B7 and UGT2B4 in glucuronidation. nih.govnih.govnih.govnih.govfrontiersin.org
Differences in Alpha-1 Adrenoceptor Subtype Expressionα1A, α1B, α1D AdrenoceptorsVariations in receptor concentration/distribution may influence pharmacodynamic response.This compound is selective for α1D and α1A; expression levels vary between individuals/populations. patsnap.commedex.com.bddovepress.commdpi.comnih.gov
Expression of α1-Adrenoceptor Subtype mRNAα1A, α1D Adrenoceptor mRNAmRNA expression levels in the prostate may predict treatment efficacy.Higher efficacy of this compound observed in patients with dominant α1D-adrenoceptor mRNA expression. nih.govauajournals.org

Advanced Research Methodologies and Techniques Applied to Naftopidil

Computational Pharmacology and Molecular Docking Studies

Computational pharmacology and molecular docking studies are employed to understand the interaction of Naftopidil with its target receptors at a molecular level nih.govresearchgate.net. These studies can predict binding poses and affinities, offering insights into the molecular mechanisms underlying this compound's effects nih.gov. For instance, molecular docking studies have been used to investigate the binding mechanism of this compound enantiomers to the α1D-adrenoceptor nih.gov. The crystal structures of this compound enantiomers were reported to match pharmacophore models for α1D-selective antagonists, and docking studies suggested very similar binding poses within the α1D-AR binding pocket nih.gov. Such computational approaches aid in the design and evaluation of this compound analogues with potentially improved properties researchgate.netresearchgate.netfrontiersin.org.

In Vitro Cell Line Studies

In vitro studies using various cell lines are crucial for examining the direct effects of this compound on cellular processes such as proliferation, cell cycle progression, and apoptosis mdpi.comresearchgate.netaacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. These studies often involve treating cell lines with different concentrations of this compound and assessing the cellular response.

Several studies have demonstrated that this compound can exert anti-proliferative effects on various cancer cell lines, including those from prostate cancer (LNCaP, PC-3, DU-145, E9, F10, AIDL) and renal cell carcinoma (ACHN, Caki-2) mdpi.comresearchgate.netaacrjournals.orgaacrjournals.orgnih.govresearchgate.net. For example, this compound showed anti-proliferative effects on both androgen-sensitive LNCaP and androgen-insensitive PC-3 prostate cancer cell lines with IC50 values around 20 µM and 30 µM, respectively mdpi.com. It also exhibited growth-inhibitory effects on ACHN and Caki-2 renal cell carcinoma cells aacrjournals.orgnih.gov.

In ovarian cancer cell lines like SKOV3 and IGROV1-R10, this compound demonstrated a dose-dependent antiproliferative effect nih.govresearchgate.net. A 48-hour treatment with 50 µM this compound significantly reduced growth in these cell lines researchgate.net.

In vitro studies also investigate the mechanisms behind these effects. This compound has been shown to induce cell cycle arrest, particularly in the G0/G1 phase, in various cancer cell lines, including prostate cancer and renal cell carcinoma cells mdpi.comaacrjournals.orgaacrjournals.orgnih.govresearchgate.net. Flow cytometric analysis is commonly used to determine the distribution of cells in different phases of the cell cycle following this compound treatment aacrjournals.orgaacrjournals.orgnih.govresearchgate.net.

Furthermore, in vitro studies explore the impact of this compound on apoptosis. While some studies suggest this compound can induce apoptosis researchgate.net, others indicate it may not directly trigger apoptotic cell death in certain cell lines or conditions researchgate.net. However, this compound has been shown to increase the expression of proapoptotic proteins like Bim, Puma, and Noxa in ovarian cancer cells, which can sensitize these cells to other therapeutic agents nih.govresearchgate.net.

Studies on human umbilical vein endothelial cells (HUVEC) have shown that this compound can suppress cell proliferation in a dose-dependent manner, suggesting potential anti-angiogenic properties aacrjournals.org.

Data from in vitro cell line studies:

Cell LineCancer TypeObserved Effect of this compoundRelevant SectionSource
LNCaP, PC-3, DU-145Prostate CancerInduces apoptosis, decreases cell growth and proliferation, induces cell cycle arrest (G0/G1)7.2, 7.4 mdpi.comresearchgate.netresearchgate.net
ACHN, Caki-2Renal Cell CarcinomaGrowth inhibition, G1 cell-cycle arrest7.2, 7.4 aacrjournals.orgnih.gov
SKOV3, IGROV1-R10Ovarian CancerDose-dependent antiproliferative effect, increases proapoptotic proteins (Bim, Puma, Noxa)7.2, 7.5, 7.7 nih.govresearchgate.net
E9, F10, AIDLProstate CancerGrowth inhibition, G0/G1 cell-cycle arrest7.2, 7.4 aacrjournals.orgresearchgate.net
PrSC (fibroblast)Stromal CellsStrong growth inhibitory effect, G1 cell-cycle arrest7.2, 7.4 aacrjournals.org
HUVECEndothelial CellsSuppresses cell proliferation7.2 aacrjournals.org

Animal Models of Disease

Animal models are invaluable for studying the in vivo effects of this compound and its impact on disease progression and physiological functions uni.luwikipedia.orgnih.govresearchgate.netaacrjournals.orgnih.govnih.govresearchgate.netmdpi.comsenescence.infoeinj.orgeinj.org. Various animal models, including rats and mice, are utilized depending on the research question.

Rat models are frequently used to study the effects of this compound on lower urinary tract symptoms (LUTS) and benign prostatic hyperplasia (BPH) mdpi.comeinj.orgeinj.orgresearchgate.netmdpi.comresearchgate.netnih.gov. Studies in rats have shown that intrathecal administration of this compound can suppress the micturition reflex, leading to improved voiding frequency mdpi.comeinj.org. Anesthetized rat models are employed to evaluate neuronal firing in the spinal dorsal horn using electrophysiological techniques like patch-clamp, providing insights into this compound's effects on spinal cord activity related to micturition mdpi.comresearchgate.net. Studies using isolated rat urinary bladders have also investigated the direct effects of this compound on bladder activity nih.gov.

Mouse models, particularly xenograft models, are utilized to assess the anti-tumorigenic effects of this compound mdpi.comaacrjournals.orgnih.govresearchgate.net. In these models, human cancer cells are grafted into immunodeficient mice, and the effect of this compound on tumor growth is observed mdpi.comaacrjournals.orgnih.govresearchgate.net. This compound has been shown to reduce the growth of PC-3 prostate cancer xenograft tumors, both alone and in combination with other treatments like radiotherapy or docetaxel (B913) mdpi.com. It has also demonstrated effectiveness in reducing the volume of xenografts from mesothelioma, renal carcinoma, and bladder cancer cells mdpi.com. Studies in mouse xenograft models of renal cell carcinoma showed a significant reduction in tumor weight, Ki-67 index (a marker of proliferation), and microvessel density (MVD), indicating both anti-proliferative and anti-angiogenic effects aacrjournals.orgnih.gov. Adoptive-transfer murine models, where excised human renal cell carcinoma specimens are grafted into nude mice, have also been used to study this compound's effects on tumor progression aacrjournals.org.

Animal models are also used to study other potential effects of this compound, such as its possible anti-ageing properties, although research in this area, for example in Caenorhabditis elegans, is limited senescence.info.

Summary of findings in animal models:

Animal ModelDisease/Condition StudiedKey Findings with this compoundRelevant SectionSource
Rat Models (e.g., anesthetized, BPH)LUTS, Micturition ReflexSuppresses micturition reflex, improves voiding frequency, affects spinal cord neuronal activity7.3, 7.6 mdpi.comeinj.orgeinj.orgresearchgate.netmdpi.comresearchgate.netnih.gov
Mouse Xenograft ModelsVarious Cancers (Prostate, Renal, Mesothelioma, Bladder)Reduces tumor growth, decreases proliferation (Ki-67 index), reduces microvessel density (MVD)7.3 mdpi.comaacrjournals.orgnih.govresearchgate.net
Caenorhabditis elegansAnti-ageing propertiesLimited data available, some indication of lifespan change7.3 senescence.info

Flow Cytometric Analysis for Cell Cycle and Apoptosis

Flow cytometry is a widely used technique to analyze various cellular properties, including DNA content for cell cycle analysis and the detection of apoptotic markers archivesofmedicalscience.comnih.gov. This method allows for the quantitative assessment of cell populations in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of apoptotic cells (e.g., via sub-G1 analysis or Annexin V staining) archivesofmedicalscience.comnih.gov.

In this compound research, flow cytometry is frequently employed to determine its effects on cell cycle distribution and induction of apoptosis in cell lines nih.govaacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netingentaconnect.com. Studies have consistently shown that this compound treatment leads to an increase in the proportion of cells in the G1 or G0/G1 phase, accompanied by a decrease in the S and G2/M phases, in various cancer cell lines aacrjournals.orgaacrjournals.orgnih.govresearchgate.net. This indicates that this compound induces a G1 cell-cycle arrest aacrjournals.orgaacrjournals.orgnih.govresearchgate.net.

While some studies using flow cytometry have observed an increase in sub-G1 events, indicative of apoptosis, in certain cell lines treated with this compound or its analogues nih.govingentaconnect.com, other studies have not found a significant accumulation of sub-G1 events, suggesting that this compound may not directly trigger widespread apoptotic cell death in all contexts researchgate.net.

Western Blot Analysis for Protein Expression

Western blot analysis is a key technique for detecting and quantifying specific proteins in cell or tissue lysates researchgate.netresearchgate.net. This method is used in this compound research to investigate the impact of the compound on the expression levels of proteins involved in various cellular pathways, such as cell cycle regulation and apoptosis aacrjournals.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netresearchgate.net.

Studies examining this compound's effect on cell cycle arrest have used Western blot to analyze the expression of cell cycle regulatory proteins. For example, this compound treatment has been shown to increase the levels of the cell cycle inhibitor p21 in renal cell carcinoma cells and HUVEC cells aacrjournals.org. In prostate cancer cells, this compound increased the level of the cell cycle regulatory protein p27 aacrjournals.org. These findings support the flow cytometry data indicating G1 cell-cycle arrest.

Western blot is also used to assess the expression of proteins from the Bcl-2 family, which are critical regulators of apoptosis nih.govresearchgate.netresearchgate.net. Studies have shown that this compound can increase the expression of proapoptotic BH3-only proteins like Bim, Puma, and Noxa in ovarian cancer cell lines nih.govresearchgate.net. This suggests a mechanism by which this compound might sensitize cancer cells to other pro-apoptotic stimuli, even if it doesn't directly induce significant apoptosis on its own nih.govresearchgate.net. Western blot analysis has also been used to examine the cleavage of PARP and caspase 3, markers of apoptosis nih.govresearchgate.net.

Furthermore, Western blot has been utilized to assess the expression of alpha-1 adrenoceptor subtypes in cell lines to understand if this compound's effects are mediated through these receptors researchgate.net. Studies have shown that this compound can induce changes in protein expression, such as increased BH3-only proteins, through mechanisms that appear to be independent of the alpha-1 adrenoceptor pathway in some cell lines nih.govresearchgate.net.

Electrophysiological Studies (e.g., Patch-Clamp Procedure on SG Neurons)

Electrophysiological studies, particularly patch-clamp recordings, are used to investigate the effects of this compound on the electrical activity of neurons mdpi.comsenescence.infoeinj.orgresearchgate.netnih.govresearchgate.netnih.govbiorxiv.org. This technique allows for the measurement of ion currents across cell membranes and the assessment of synaptic transmission biorxiv.org.

Patch-clamp recordings have been applied to substantia gelatinosa (SG) neurons in spinal cord slice preparations from rats to understand this compound's impact on the micturition reflex at the spinal cord level mdpi.comeinj.orgresearchgate.netresearchgate.netnih.gov. Studies have shown that this compound can increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in some SG neurons mdpi.comresearchgate.netresearchgate.net. This effect was observed in a subset of SG neurons and was antagonized by bicuculine or strychnine (B123637), suggesting involvement of GABAergic and glycinergic systems mdpi.com. This compound also decreased both Aδ and C fiber-evoked excitatory postsynaptic currents (EPSCs) in SG neurons mdpi.comnih.gov. These electrophysiological findings suggest that this compound may suppress the micturition reflex by influencing inhibitory and excitatory synaptic transmission in the spinal cord mdpi.comeinj.orgresearchgate.netnih.gov.

Different types of responsiveness to this compound have been observed in SG neurons using patch-clamp, with variations depending on the morphological type of the neuron (e.g., radial, vertical) einj.orgresearchgate.net.

Nanotechnology-Based Drug Delivery Systems (e.g., Solid Lipid Nanoparticles)

Studies have focused on formulating this compound-loaded SLNs using methods like solvent emulsification/evaporation. innovareacademics.inacademicstrive.comacademicstrive.com Excipients such as Compritol 888 ATO and Poloxamer 188 have been utilized in these formulations. innovareacademics.inacademicstrive.comacademicstrive.com Evaluation of these SLNs has included assessing parameters crucial for effective drug delivery. innovareacademics.inacademicstrive.comacademicstrive.com

Research findings indicate the successful incorporation of this compound into SLNs. innovareacademics.inacademicstrive.comacademicstrive.com Entrapment efficiency (EE) has been reported to range from 56% to 88%, drug loading between 17% and 20%, and drug content from 77% to 98%. innovareacademics.inacademicstrive.comacademicstrive.com Specific formulations, such as F10, have demonstrated favorable characteristics, including a particle size of 270.2 nm and a zeta potential of 21.7 mV. innovareacademics.inacademicstrive.comacademicstrive.com Fourier Transform Infrared Spectroscopy (FTIR) analysis has indicated no significant interactions between this compound and the lipid components in these formulations. innovareacademics.inacademicstrive.comacademicstrive.com

In vitro drug release studies have shown a significant increase in this compound release from SLNs compared to the pure drug. academicstrive.comacademicstrive.com For instance, release reaching up to 82.418% in pH 6.8 buffer has been observed. academicstrive.comacademicstrive.com The release kinetics have been found to fit models such as the Korsmeyer-Peppas model, suggesting a controlled release mechanism. academicstrive.comacademicstrive.com Stability studies have also indicated improved formulation stability, supporting the potential for enhanced bioavailability. innovareacademics.inacademicstrive.comacademicstrive.com

These findings suggest that SLNs can serve as an effective nanoplatform for improving the oral bioavailability of this compound by enhancing its solubility and dissolution rate. innovareacademics.inacademicstrive.com

Here is a table summarizing key findings from a study on this compound-loaded Solid Lipid Nanoparticles:

ParameterRange/Value (Formulation F10)
Entrapment Efficiency (EE)56% - 88%
Drug Loading17% - 20%
Drug Content77% - 98%
Particle Size (F10)270.2 nm
Zeta Potential (F10)21.7 mV
In vitro Release (pH 6.8 buffer)Up to 82.418%
Release Kinetics ModelKorsmeyer-Peppas

Clinical Trial Design Methodologies (e.g., Randomized Controlled Trials, Crossover Trials, Double-Blind, Double-Dummy, Network Meta-Analysis)

The clinical efficacy and safety of this compound have been evaluated through various rigorous clinical trial designs. These methodologies are essential for providing high-level evidence regarding the performance of the compound in patient populations.

Randomized Controlled Trials (RCTs): RCTs are a cornerstone of clinical research for this compound. These trials involve the random assignment of participants to different treatment groups, typically comparing this compound to a placebo or another active comparator like tamsulosin (B1681236) or silodosin (B1681671). dovepress.comscispace.comnih.govurotoday.comurotoday.comnih.govoatext.comauajournals.orgresearchgate.netplos.orgnih.gov This randomization helps to minimize bias and ensure that treatment groups are comparable at baseline. Studies have utilized both parallel-group and crossover designs in RCTs involving this compound. researchgate.netscribd.comnih.gov

Crossover Trials: Crossover trial designs have been applied to compare this compound with other treatments, such as tamsulosin. scribd.comnih.gov In a crossover study, participants receive sequences of different treatments, allowing for within-subject comparisons. For example, one study involved patients receiving either this compound followed by tamsulosin, or tamsulosin followed by this compound, with a washout period in between. scribd.comnih.gov This design can be efficient as it requires fewer participants than a parallel-group design to achieve similar statistical power.

Double-Blind, Double-Dummy (DBDD) Trials: To maintain blinding when comparing two treatments with different formulations or administration routes, the double-blind, double-dummy technique is employed. In a DBDD trial involving this compound and a comparator, participants receive both the active drug of one treatment and a placebo version of the other, ensuring that neither the patient nor the investigator knows which active treatment is being received. researchgate.neteinj.orgnih.govnih.govnih.gov An 8-week, active-controlled, stratified-randomized, double-blind, double-dummy, parallel group, noninferiority, and multicenter clinical trial compared this compound and tamsulosin in patients with neurogenic lower urinary tract dysfunction. researchgate.neteinj.orgnih.govnih.gov In this study, participants were randomly assigned to receive either this compound along with a tamsulosin placebo, or tamsulosin along with a this compound placebo. einj.orgnih.govnih.gov

Network Meta-Analysis (NMA): Network meta-analysis is a statistical technique that allows for the comparison of multiple treatments simultaneously, including those that have not been directly compared in head-to-head trials. nih.govispor.orgnih.gov This is achieved by combining direct and indirect evidence from a network of RCTs. NMAs have been conducted to evaluate the comparative efficacy and safety of alpha-blockers, including this compound, for conditions such as benign prostatic hyperplasia (BPH). nih.govispor.orgnih.gov These analyses synthesize data from numerous studies to provide a broader perspective on the relative effects of different treatments. For instance, an NMA of 22 studies involving over 3000 patients compared six alpha-blockers, including this compound, and found that this compound 50 mg significantly reduced the International Prostate Symptom Score (IPSS) compared to placebo. nih.govispor.org

These diverse clinical trial methodologies contribute to a comprehensive understanding of this compound's effects and its positioning relative to other therapeutic options.

Here is a table illustrating the design of a Double-Blind, Double-Dummy trial comparing this compound and Tamsulosin:

GroupTreatment 1 (Active)Treatment 2 (Placebo)
Group AThis compoundTamsulosin Placebo
Group BTamsulosinThis compound Placebo

Detailed Research Findings from Clinical Trials:

Clinical trials have provided detailed insights into the effects of this compound. For example, in the 8-week DBDD trial comparing this compound and tamsulosin in patients with neurogenic LUTD, both groups showed a statistically significant decrease in IPSS total score from baseline at 8 weeks. einj.orgnih.govnih.gov The mean change in IPSS for the this compound group was -5.64 ± 0.66, and for the tamsulosin group, it was -6.53 ± 0.65. einj.orgnih.govnih.gov The study concluded that this compound was non-inferior to tamsulosin in improving total IPSS. einj.orgnih.govnih.gov

Crossover studies comparing this compound and tamsulosin in patients with BPH have indicated that while both drugs significantly decreased IPSS and increased maximum urinary flow, this compound may have a more pronounced effect on storage symptoms, whereas tamsulosin may have a greater effect on voiding symptoms. nih.gov

Network meta-analyses have provided comparative efficacy data. One NMA reported that this compound 50 mg resulted in a significant reduction in IPSS compared to placebo, with a standardized mean difference (SMD) of -5.17 (95% CI: -9.76 to -0.58). ispor.org

These examples highlight how different trial designs contribute to the body of evidence characterizing this compound's clinical profile.

Emerging Therapeutic Applications and Repurposing Research

Naftopidil as an Anti-Cancer Agent: Repositioning Efforts

Studies have indicated that this compound exhibits anti-proliferative and cytotoxic effects on various cancer cell types in vitro and in vivo. mdpi.comnih.govresearchgate.net Its potential as an anti-cancer drug was initially suggested by retrospective studies showing a reduced incidence of prostate cancer in patients treated with this compound for BPH. mdpi.comnih.govresearchgate.netoatext.com

Preclinical research has demonstrated this compound's cytotoxic effects in xenograft models of mesothelioma, renal carcinoma, and bladder cancer cells. nih.govresearchgate.net It has also been shown to reduce tumor growth in prostate cancer xenografts. nih.gov The anti-cancer effects of this compound may be independent of its primary function as an α1-adrenergic receptor antagonist, suggesting the involvement of other molecular pathways. nih.govmdpi.comnih.govresearchgate.net For instance, this compound has been observed to modulate the expression of pro-apoptotic proteins from the Bcl-2 family, which could enhance the sensitivity of cancer cells to targeted therapies and help overcome resistance to apoptosis. mdpi.comnih.govresearchgate.net

In vitro studies have shown that this compound can reduce cell viability in bladder and renal cancer cells and induce apoptosis in mesothelioma, prostate, cervical, and gastric cancer cells, particularly at higher concentrations. nih.gov this compound has also been shown to induce G1 cell-cycle arrest in prostate cancer cells. mdpi.commdpi.com

The following table summarizes some of the anti-cancer effects of this compound observed in various studies:

Cancer TypeModel (in vitro/in vivo)Observed EffectReference
MesotheliomaXenografts (in vivo)Cytotoxic effects nih.govresearchgate.net
Renal CarcinomaXenografts (in vivo)Cytotoxic effects, Reduction of microvessel density nih.govresearchgate.net
Bladder CancerXenografts (in vivo)Cytotoxic effects nih.govresearchgate.net
Prostate CancerXenografts (in vivo)Reduced tumor growth, Anti-angiogenic properties (reduced MVD) nih.govresearchgate.net
Bladder CancerCell lines (in vitro)Reduced cell viability nih.gov
Renal CancerCell lines (in vitro)Reduced cell viability nih.gov
MesotheliomaCell lines (in vitro)Apoptosis induction (caspase 3 and 8 activation), increased TNF-α and Fas-Ligand nih.gov
Prostate CancerCell lines (in vitro)Apoptosis induction, G1 cell-cycle arrest nih.govmdpi.commdpi.com
Cervical CancerCell lines (in vitro)Apoptosis induction nih.gov
Gastric CancerCell lines (in vitro)Apoptosis induction nih.gov
Ovarian CancerCell lines (in vitro)Cytostatic effect, up-regulation of pro-apoptotic proteins (Bim, Puma, Noxa) nih.govmdpi.com

Combination Therapies Involving this compound

Research has explored the potential of combining this compound with other cancer treatments to enhance therapeutic efficacy.

With Radiotherapy

Studies have investigated the combination of this compound with radiotherapy, particularly in the context of prostate cancer. Combination therapy with this compound and radiotherapy has been shown to increase the efficacy of radiotherapy in PC-3 human prostate cancer cells and xenografts. nih.govmdpi.comresearchgate.netfrontiersin.orgdntb.gov.uanih.gov This combination induced a more significant delay in tumor growth compared to either monotherapy. nih.gov One proposed mechanism involves this compound suppressing the upregulation of the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD), which is often induced by radiotherapy and contributes to resistance. researchgate.netnih.gov

With Chemotherapeutic Agents (e.g., Docetaxel)

The combination of this compound with chemotherapeutic agents like docetaxel (B913) has also been investigated, primarily for prostate cancer. Additive this compound treatment has been shown to synergize docetaxel-induced apoptosis in human prostate cancer cells, both in vitro and in vivo. nih.govresearchgate.netresearchgate.neturotoday.comurotoday.comnih.gov This combination demonstrated increased efficacy in inhibiting cell growth and promoting apoptosis in LNCaP and PC-3 prostate cancer cells and xenografts compared to docetaxel alone. researchgate.netnih.gov

With Phosphodiesterase-5 Inhibitors (e.g., Tadalafil)

While combination therapies involving alpha-blockers and phosphodiesterase-5 (PDE5) inhibitors like tadalafil (B1681874) are used in the treatment of BPH, research specifically on the anti-cancer effects of combining this compound with PDE5 inhibitors is less extensively documented in the provided sources. The combination of alpha-blockers and PDE5 inhibitors is primarily discussed in the context of BPH management. nih.govmdpi.comresearchgate.net

With 5-alpha Reductase Inhibitors, Anticholinergic Agents, or Beta-3 Agonists

Combinations of alpha-blockers, including this compound, with 5-alpha reductase inhibitors, anticholinergic agents, or beta-3 agonists are also utilized in the management of BPH and associated lower urinary tract symptoms (LUTS). nih.govmdpi.comresearchgate.netjst.go.jpnih.gov While 5-alpha reductase inhibitors have been studied for prostate cancer prevention with mixed results regarding high-grade cancer risk, the anti-cancer effects of combining this compound with these specific classes of drugs in an oncology setting are not a primary focus of the provided search results. oatext.commedscape.com Some studies mention the use of this compound in combination with anticholinergic agents for BPH symptoms. jst.go.jpnih.gov

Targeting Tumor-Stroma Interactions in Cancer Therapy

The tumor microenvironment, including stromal cells like fibroblasts, plays a crucial role in tumor growth and progression. aacrjournals.orgprobiologists.comaacrjournals.org Targeting the interactions between tumor cells and the surrounding stroma is an emerging strategy in cancer therapy. aacrjournals.orgaacrjournals.org

This compound has been shown to suppress human prostate tumor growth by altering the interactions between tumor cells and stroma. aacrjournals.orgaacrjournals.orgnih.gov Studies have demonstrated that this compound can exert strong antiproliferative effects on stromal cells, specifically prostate stromal fibroblasts (PrSC). aacrjournals.orgaacrjournals.orgnih.gov This effect on stromal cells is notable because other alpha-1 adrenoceptor antagonists may not exhibit the same strong inhibition of stromal cell proliferation. aacrjournals.orgaacrjournals.org By suppressing the proliferation of stromal cells, this compound can lead to a decrease in tumorigenic soluble factors produced by the stroma, thereby potentially reducing stromal support for tumor growth. aacrjournals.orgaacrjournals.orgnih.gov This suggests that this compound's efficacy in suppressing tumor growth may be partly attributed to its effects on the tumor microenvironment, in addition to its direct effects on cancer cells. aacrjournals.orgaacrjournals.org

The following table illustrates the differential effects of this compound and silodosin (B1681671) on prostate cancer cells and stromal cells:

CompoundEffect on Prostate Cancer Cells (in vitro)Effect on Prostate Stromal Cells (PrSC) (in vitro)Reference
This compoundAntiproliferative, G1 cell-cycle arrestStrong growth inhibitory effect, G1 cell-cycle arrest, reduced IL-6 aacrjournals.orgaacrjournals.orgnih.gov
SilodosinAntiproliferative, weak early apoptosisNo strong growth inhibitory effect aacrjournals.orgaacrjournals.org

Challenges and Future Directions in Naftopidil Research

Need for Large-Scale, Randomized Controlled Trials in Diverse Populations

While naftopidil has been evaluated in clinical trials for BPH, there is a recognized need for more large-scale, randomized controlled trials (RCTs), particularly in diverse populations. nih.govnih.govdovepress.com Existing studies have often focused on specific demographics, such as Japanese men, which may introduce bias and limit the generalizability of findings to other ethnic and racial groups. mdpi.com Recruiting a diverse and representative participant population is critical for obtaining meaningful results that are applicable to a wider patient base. nih.govopenaccessjournals.com Challenges in clinical trials include recruitment, complex designs, and patient retention. openaccessjournals.com Advancements in technology and data collection methods present opportunities to streamline trial processes and improve participant engagement. openaccessjournals.com Future research should prioritize multinational RCTs with diverse cohorts to comprehensively assess the efficacy and safety of this compound across different populations. nih.govnih.gov

Further Elucidation of Non-Alpha-1 Adrenoceptor Mediated Mechanisms of Action

Beyond its primary role as an α1-adrenoceptor antagonist, research suggests that this compound may exert therapeutic effects through mechanisms independent of α1-adrenoceptor blockade. nih.goveinj.orgiiarjournals.org Studies have indicated that this compound can influence various cellular processes, including the induction of apoptosis and cell cycle arrest in certain cancer cell lines, seemingly via non-AR mechanisms. aacrjournals.orgiiarjournals.orgmdpi.com For instance, this compound has been shown to reduce the amplitude of evoked excitatory postsynaptic currents in spinal cord neurons via a mechanism not involving α1-adrenoceptors. einj.org It has also been found to modulate the expression of Bcl-2 family pro-apoptotic members and affect signaling pathways like Akt and TGF-β in cancer cells, although the complete molecular pathways are not fully deciphered. nih.gov Further research is needed to fully elucidate these non-alpha-1 adrenoceptor mediated mechanisms of action. openaccessjournals.comeinj.orgsenescence.infojpionline.orgnih.govnih.gov Understanding these alternative pathways could reveal novel therapeutic targets and expand the potential applications of this compound. nih.gov

Optimization of Dosing and Formulations to Enhance Bioavailability

The oral bioavailability of this compound is reported to be relatively low, around 20%, attributed to poor solubility, permeability, and extensive first-pass metabolism. researchgate.net This presents a challenge for achieving optimal therapeutic concentrations. Research into novel formulations, such as solid lipid nanoparticles (SLNs), is being explored to enhance the oral bioavailability of this compound. researchgate.netresearchgate.netacademicstrive.comacademicstrive.com Studies have shown that formulating this compound into SLNs can significantly increase its in vitro release. researchgate.netresearchgate.netacademicstrive.comacademicstrive.com Optimization of dosing regimens in conjunction with enhanced formulations is crucial to improve drug delivery, achieve desired therapeutic levels, and potentially reduce the required dose and associated side effects. jpionline.org Future research should focus on developing and evaluating advanced drug delivery systems and optimizing dosing strategies to overcome the limitations of the current formulation and improve this compound's pharmacokinetic profile. nih.govmdpi.comauajournals.org

Investigation of Long-Term Safety and Adverse Event Mechanisms

While this compound is generally considered to have high tolerability with few adverse effects, particularly in the context of BPH treatment, long-term safety data and the mechanisms underlying potential adverse events require further investigation. dovepress.comnih.govaacrjournals.org Although some long-term studies have shown comparable safety profiles to other alpha-1 blockers over several years, the proportion of patients continuing monotherapy in the long term can be low. dovepress.com Understanding the mechanisms behind adverse events, such as postural hypotension, which has been reported as a reason for discontinuation, is important for improving patient management and potentially developing strategies to mitigate these effects. dovepress.com As this compound's potential applications in other conditions like cancer are explored, comprehensive long-term safety studies in these patient populations are essential. frontiersin.org

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Naftopidil’s effects on lower urinary tract symptoms (LUTS)?

  • Answer : Established preclinical models include:

  • In vitro : PCa and PrSC cell lines to assess anti-proliferative effects via growth inhibition assays .
  • In vivo : Male Sprague-Dawley rat spinal cord slices for electrophysiological recordings (e.g., evoked EPSCs in substantia gelatinosa neurons) and prostate tumor xenograft mice for evaluating tumor growth suppression .
  • Methodological rigor requires citing validation protocols for known compounds and providing purity data for novel derivatives .

Q. What pharmacokinetic parameters should be prioritized in preclinical this compound studies?

  • Answer : Key parameters include bioavailability, dose-response relationships, and metabolic stability. In vivo models (e.g., 10 mg/kg oral administration in mice) should report plasma half-life, tissue distribution, and excretion pathways. For reproducibility, raw pharmacokinetic datasets should be archived as supplementary materials .

Q. How can researchers ensure methodological reproducibility in this compound studies?

  • Answer :

  • Protocol standardization : Detailed descriptions of compound preparation (e.g., bath application concentrations like 100 μM for synaptic studies), equipment specifications (e.g., patch-clamp rigs), and statistical thresholds (e.g., p < 0.05 for EPSC amplitude changes) .
  • Data sharing : Supplementary files should include raw electrophysiological traces, Western blot images, and reagent lot numbers .

Advanced Research Questions

Q. How can contradictory findings on this compound’s α1-adrenoceptor-independent mechanisms be resolved?

  • Answer :

  • Mechanistic studies : Compare this compound’s effects (e.g., 100 μM) with selective α1-antagonists like prazosin (10 μM) in spinal cord slices to isolate receptor-independent pathways. Use knockout models or siRNA to confirm target specificity .
  • Data reconciliation : Apply meta-analytical frameworks to evaluate dose-dependent effects across studies, adjusting for variables like animal strain or slice preparation protocols .

Q. What statistical strategies address variability in this compound’s dose-dependent effects in animal models?

  • Answer :

  • Power analysis : Predefine sample sizes (e.g., n ≥ 15 neurons per group) to detect ≥20% changes in EPSC amplitudes .
  • Mixed-effects models : Account for inter-animal variability and repeated measurements in longitudinal tumor growth assays .

Q. How should clinical trials be designed to evaluate this compound’s efficacy in non-Asian populations?

  • Answer :

  • PICOT framework : Define P opulation (e.g., Caucasian males with LUTS), I ntervention (this compound 50–75 mg/day), C omparator (tamsulosin), O utcome (IPSS reduction), and T imeframe (12 weeks) .
  • Ethnic pharmacokinetics : Include CYP enzyme profiling to assess metabolic differences and adjust dosing regimens .

Q. What computational approaches can predict this compound’s off-target interactions?

  • Answer :

  • Molecular docking : Screen this compound against databases like PubChem to identify potential off-targets (e.g., serotonin receptors). Validate predictions via competitive binding assays .
  • Network pharmacology : Integrate transcriptomic data from prostate cancer models to map signaling pathways affected by this compound beyond α1-adrenoceptors .

Q. What in vitro assays best quantify this compound’s anti-proliferative effects in prostate cancer research?

  • Answer :

  • High-throughput screening : Use MTT or CCK-8 assays in PCa cells with IC50 calculations.
  • Mechanistic validation : Combine with Western blotting for apoptosis markers (e.g., cleaved caspase-3) and angiogenesis assays (e.g., HUVEC tube formation) .

Methodological Resources

  • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
  • Clinical Trial Design : Reference CONSORT guidelines for randomization, blinding, and endpoint selection to enhance study credibility .
  • Computational Validation : Cross-validate docking results with experimental IC50 values and kinetic binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil
Reactant of Route 2
Reactant of Route 2
Naftopidil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.